molecular formula C16H21NO2 B5817767 (E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide

(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B5817767
M. Wt: 259.34 g/mol
InChI Key: LIXUFZFVUKBJMS-VAWYXSNFSA-N
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Description

(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxyphenyl group attached to the propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of cyclohexylamine with 3-(2-methoxyphenyl)prop-2-enoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired (E)-isomer. The process involves the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of tyrosinase by binding to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex between the compound and the copper ions present in the active site of tyrosinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both the cyclohexyl group and the methoxyphenyl group, which confer specific chemical and biological properties. The combination of these groups enhances its potential as an enzyme inhibitor and its applicability in various scientific research fields .

Properties

IUPAC Name

(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-15-10-6-5-7-13(15)11-12-16(18)17-14-8-3-2-4-9-14/h5-7,10-12,14H,2-4,8-9H2,1H3,(H,17,18)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXUFZFVUKBJMS-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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